molecular formula C12H15N3 B1462131 N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine CAS No. 400757-10-0

N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine

Cat. No.: B1462131
CAS No.: 400757-10-0
M. Wt: 201.27 g/mol
InChI Key: NYSWMNMPUQMRJS-UHFFFAOYSA-N
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Description

N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ambient-Temperature Synthesis

N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine and related compounds have been used in ambient-temperature synthesis processes. For instance, the synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine 3 was reported at ambient temperature with a yield of 81% (Becerra, Cobo, & Castillo, 2021).

Synthesis of Methanamine Compounds

These compounds are also involved in the synthesis of various methanamine derivatives. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using p-Toluic hydrazide and glycine (Shimoga, Shin, & Kim, 2018).

Formation of Cobalt(II) Complexes

This compound variants have been used in the formation of Cobalt(II) complexes. These complexes have been shown to exhibit different geometries and have potential applications in polymerization processes (Choi et al., 2015).

Anticancer and Antimicrobial Applications

Derivatives of this compound have been studied for their potential in treating Alzheimer's disease due to their inhibitory properties against acetylcholinesterase and monoamine oxidase (Kumar et al., 2013). Additionally, some derivatives have shown promising results in antimicrobial evaluation (Kansagara, Dangar, & Shah, 2016).

Corrosion Inhibition

Certain bipyrazolic type organic compounds, closely related to this compound, have been investigated for their efficiency as corrosion inhibitors for pure iron in acidic media, displaying high inhibition efficiencies (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Properties

IUPAC Name

N-methyl-1-[1-(2-methylphenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-5-3-4-6-12(10)15-9-11(7-13-2)8-14-15/h3-6,8-9,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSWMNMPUQMRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650807
Record name N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400757-10-0
Record name N-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400757-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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